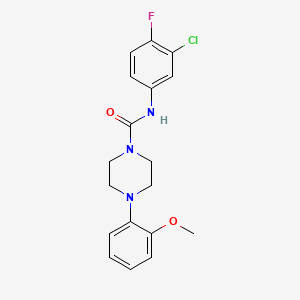
N-(3-chloro-4-fluorophenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-4-fluorophenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide, also known as CFM-2, is a compound that has gained attention in scientific research due to its potential therapeutic properties. CFM-2 belongs to the class of piperazinecarboxamide compounds and is known to have an affinity for the sigma-1 receptor.
Wirkmechanismus
The mechanism of action of N-(3-chloro-4-fluorophenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide is not fully understood, but it is believed to involve the modulation of the sigma-1 receptor. The sigma-1 receptor has been implicated in various physiological processes, including pain perception, inflammation, and neuronal signaling. This compound has been shown to modulate the sigma-1 receptor, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce neuropathic pain in animal models, and it has also been shown to have anxiolytic and antidepressant effects. This compound has also been shown to modulate the release of various neurotransmitters, including dopamine and serotonin.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-chloro-4-fluorophenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide has several advantages for lab experiments. It is a stable compound that can be synthesized in high yield and purity. It has also been shown to have a low toxicity profile, making it a viable compound for in vivo studies. However, this compound has some limitations for lab experiments. It has a short half-life, which may limit its effectiveness in certain applications. Additionally, it has a relatively low affinity for the sigma-1 receptor, which may limit its potency in certain contexts.
Zukünftige Richtungen
There are several future directions for research related to N-(3-chloro-4-fluorophenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide. One area of interest is the development of more potent sigma-1 receptor modulators. Additionally, this compound may have potential applications in the treatment of various neurological and psychiatric disorders. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic effects.
Conclusion
In conclusion, this compound is a compound that has gained attention in scientific research due to its potential therapeutic properties. It has been studied for its potential use in the treatment of various conditions, including depression, anxiety, and neuropathic pain. This compound has been shown to modulate the sigma-1 receptor, which may contribute to its therapeutic effects. While this compound has some limitations for lab experiments, it has several advantages, including its stability and low toxicity profile. Future research is needed to fully understand the potential applications of this compound and to develop more potent sigma-1 receptor modulators.
Synthesemethoden
The synthesis of N-(3-chloro-4-fluorophenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide involves a multi-step process that begins with the reaction of 3-chloro-4-fluoroaniline with 2-methoxybenzaldehyde to form N-(3-chloro-4-fluorophenyl)-2-methoxybenzamide. This intermediate is then reacted with piperazine and chloroform to produce this compound. The synthesis of this compound has been optimized to increase yield and purity, making it a viable compound for scientific research.
Wissenschaftliche Forschungsanwendungen
N-(3-chloro-4-fluorophenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide has been studied extensively in scientific research due to its potential therapeutic properties. It has been shown to have an affinity for the sigma-1 receptor, which is known to play a role in various physiological processes. This compound has been studied for its potential use in the treatment of various conditions, including depression, anxiety, and neuropathic pain.
Eigenschaften
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-4-(2-methoxyphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClFN3O2/c1-25-17-5-3-2-4-16(17)22-8-10-23(11-9-22)18(24)21-13-6-7-15(20)14(19)12-13/h2-7,12H,8-11H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYSUGRUBWQCQTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)NC3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,5-dimethyl-N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)pyrimidin-4-amine](/img/structure/B5427884.png)
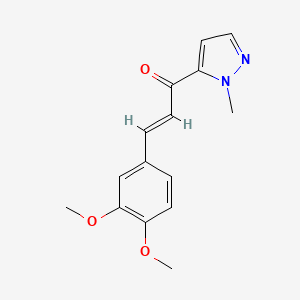
![2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}-N-(2-phenylethyl)acetamide](/img/structure/B5427901.png)
![2-[(2-phenylethyl)thio]-6-(2-thienyl)nicotinonitrile](/img/structure/B5427905.png)
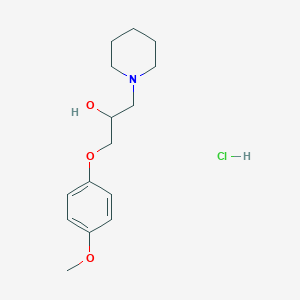
![(2S*,4S*,5R*)-1,2-dimethyl-5-(2-methylphenyl)-4-({[(5-methylpyrazin-2-yl)methyl]amino}carbonyl)pyrrolidine-2-carboxylic acid](/img/structure/B5427917.png)
![2-{[(2-phenyl-1,3-thiazol-4-yl)methyl]thio}pyridine](/img/structure/B5427923.png)
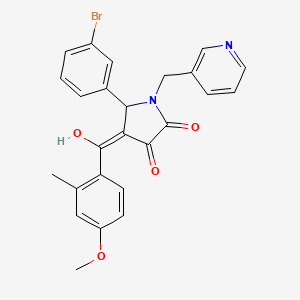
![N-[1-(4-biphenylyl)ethyl]cyclopropanecarboxamide](/img/structure/B5427943.png)
![3-(benzylthio)-6-(2,4-dimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5427948.png)
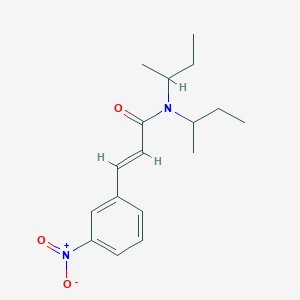
![4-(2-methoxyphenoxy)-1-[4-(methylamino)-2-pyrimidinyl]-4-piperidinecarboxylic acid](/img/structure/B5427965.png)
![N-ethyl-2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-N-[2-(1-pyrrolidinyl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B5427966.png)
![2,2'-[2,3-quinoxalinediylbis(thio)]diacetamide](/img/structure/B5427978.png)